2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Overview
Description
2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one is a complex heterocyclic compound that belongs to the class of thiazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to a benzimidazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method is the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions with amines or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or alkylating agents in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines or other reduced derivatives .
Scientific Research Applications
2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and have been studied for their biological activities.
Thiazolo[3,2-a]benzimidazoles: Another class of compounds with a fused thiazole-benzimidazole structure, known for their diverse biological activities.
Uniqueness
2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one is unique due to the presence of the phenylpiperazino group, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)-[1,3]thiazino[3,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19-14-18(28-21-22-16-8-4-5-9-17(16)25(19)21)20(27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXONNUYCCDLGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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